Vasicine

Vue d'ensemble

Description

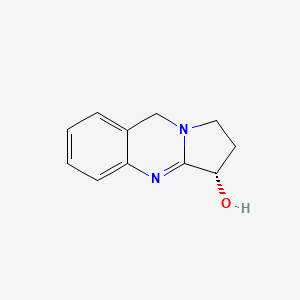

Le dérivé d'alcaloïde de quinazoline 1 est un membre de la famille de la quinazoline, connue pour ses diverses activités biologiques. Les composés de la quinazoline sont des composés organiques aromatiques hétérocycliques qui se composent d'un cycle benzénique fusionné à un cycle pyrimidine. Ces composés ont été largement étudiés en raison de leurs applications thérapeutiques potentielles, notamment leurs propriétés anticancéreuses, antibactériennes, antifongiques et anti-inflammatoires .

Applications De Recherche Scientifique

Quinazoline alkaloid derivative 1 has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Vasicine primarily targets Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase the concentration of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance neuronal communication, which can improve cognitive function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, this compound disrupts the normal metabolism of acetylcholine, leading to its accumulation. This can enhance cholinergic transmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound play a crucial role in its bioavailability . This compound undergoes various metabolic processes, including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . Renal clearance is the major excretion pathway of this compound . These processes can influence the concentration of this compound in the body, thereby affecting its efficacy.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, making this compound a potential therapeutic agent for Alzheimer’s disease . Additionally, this compound has been reported to have a cardiac-depressant effect .

Analyse Biochimique

Biochemical Properties

Vasicine interacts with various enzymes and proteins. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . They are also respiratory stimulants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains subtle in cell cultures of A. vasica .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

The metabolic pathway of this compound in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of this compound were the 3-hydroxyl group and the C-9 site .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du dérivé d'alcaloïde de quinazoline 1 implique généralement la réaction de l'acide anthranilique avec la formamide en milieu acide pour former le noyau de quinazoline. Ce noyau peut ensuite être modifié davantage par diverses réactions chimiques afin d'introduire différents groupes fonctionnels, ce qui renforce son activité biologique .

Méthodes de production industrielle : La production industrielle de dérivés de la quinazoline utilise souvent la synthèse assistée par micro-ondes, les réactions médiées par les métaux et la catalyse par transfert de phase pour obtenir des rendements et une pureté élevés. Ces méthodes sont préférées en raison de leur efficacité et de leur possibilité d'adaptation à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé d'alcaloïde de quinazoline 1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés pour réduire les dérivés de la quinazoline, convertissant souvent les groupes nitro en amines.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium.

Substitution : Dérivés halogénés de la quinazoline, nucléophiles, électrophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la quinazoline avec des activités biologiques améliorées .

4. Applications de la recherche scientifique

Le dérivé d'alcaloïde de quinazoline 1 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Enquête sur ses propriétés anticancéreuses, antibactériennes, antifongiques et anti-inflammatoires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action du dérivé d'alcaloïde de quinazoline 1 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Il peut inhiber l'activité de certaines enzymes, ce qui conduit à la perturbation des processus cellulaires essentiels à la survie et à la prolifération des cellules cancéreuses. De plus, il peut se lier aux récepteurs à la surface des cellules bactériennes, interférant avec leur capacité à se reproduire et à provoquer une infection .

Composés similaires :

Quinazolinone : Connu pour ses propriétés sédatives et anticonvulsivantes.

Vasicine : Un alcaloïde aux effets bronchodilatateurs et stimulants respiratoires.

Déoxythis compound : Présente des activités antipaludiques et antibactériennes.

Unicité : Le dérivé d'alcaloïde de quinazoline 1 se démarque par son large éventail d'activités biologiques et son potentiel de modification pour améliorer ses propriétés thérapeutiques. Sa capacité à subir diverses réactions chimiques en fait un composé polyvalent pour le développement de médicaments .

Comparaison Avec Des Composés Similaires

Quinazolinone: Known for its sedative and anticonvulsant properties.

Vasicine: An alkaloid with bronchodilator and respiratory stimulant effects.

Deoxyvasicinone: Exhibits antimalarial and antibacterial activities.

Uniqueness: Quinazoline alkaloid derivative 1 stands out due to its broad spectrum of biological activities and its potential for modification to enhance its therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for drug development .

Propriétés

Numéro CAS |

6159-55-3 |

|---|---|

Formule moléculaire |

C11H12N2O |

Poids moléculaire |

188.23 g/mol |

Nom IUPAC |

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1 |

Clé InChI |

YIICVSCAKJMMDJ-SNVBAGLBSA-N |

SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O |

SMILES isomérique |

C1CN2CC3=CC=CC=C3N=C2[C@@H]1O |

SMILES canonique |

C1CN2CC3=CC=CC=C3N=C2C1O |

Apparence |

Solid powder |

Key on ui other cas no. |

6159-55-3 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

peganine peganine hydrochloride dihydrate vasicine vasicine hydrochloride, (R)-isomer vasicine monohydrochloride, (R)-isomer vasicine, (+-)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Vasicine's interaction with these targets translate to its observed effects in biological systems?

A1: The interaction of this compound with its molecular targets elicits a cascade of downstream effects, leading to its therapeutic benefits:

- Bronchodilation: By inhibiting AChE, this compound increases acetylcholine levels, promoting smooth muscle relaxation in the airways, thus contributing to its bronchodilatory effects. []

- Anti-inflammatory Action: this compound's ability to inhibit inflammatory mediators and enzymes like p38 MAPK contributes to its anti-inflammatory properties, potentially beneficial in conditions like asthma and bronchitis. []

- Cognitive Enhancement: AChE inhibition by this compound, leading to elevated acetylcholine levels, is also implicated in its potential cognitive-enhancing effects, particularly in neurodegenerative diseases like Alzheimer's disease. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H12N2O, and its molecular weight is 188.23 g/mol.

Q3: Are there any specific spectroscopic data available for this compound identification?

A3: Yes, researchers commonly utilize various spectroscopic techniques to identify and characterize this compound: * UV-Vis Spectroscopy: this compound typically exhibits a characteristic UV absorbance maximum around 280 nm. [] * FTIR Spectroscopy: FTIR analysis helps identify functional groups in this compound, such as C=O, C-N, and N-H stretching vibrations. [, , ] * NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy provide detailed structural information about this compound, including the arrangement of protons and carbons in its molecule. [, ] * Mass Spectrometry: This technique helps determine the molecular weight of this compound and its fragmentation pattern, further aiding in its identification. [, , , ]

Q4: Has computational chemistry been employed in this compound research?

A4: Yes, computational techniques like molecular docking have been used to study the interaction of this compound with potential target proteins. For example, a study investigated the binding affinity of this compound to the Thromboxane A2 receptor (TXA2R) to explore its potential for treating thrombocytopenia in dengue complications. [] Another study used in-silico approaches to identify potential anti-mycobacterial targets of this compound and its derivatives. []

Q5: How do structural modifications of this compound affect its activity?

A5: While limited information is available on specific SAR studies for this compound, research suggests that the presence and position of functional groups significantly influence its biological activity. For example: * Oxidation: this compound, with a saturated pyrimidine ring, exhibits stronger cholinesterase inhibitory activity compared to its oxidized counterpart, Vasicinone. [] * Hydroxylation: Introduction of hydroxyl groups can alter this compound's metabolism and potentially influence its activity and pharmacokinetic properties. []

Q6: What are some strategies employed to improve the stability and bioavailability of this compound in formulations?

A6: Researchers have explored several strategies to enhance the stability and bioavailability of this compound: * Microencapsulation: Encapsulating this compound with polymers like gum acacia or maltodextrin using spray-drying techniques has demonstrated improved stability, controlled release, and potentially enhanced bioavailability. [, ] * Complex Salt Formation: Forming complex salts of this compound with zinc chloride during extraction and purification can enhance its stability and facilitate separation from other alkaloids. []

Q7: What is the bioavailability of this compound?

A7: The bioavailability of this compound can vary depending on the route of administration and the formulation. One study on Wistar rats reported a mean peak plasma concentration of 12.8 ng/mL at 4 hours after oral administration of 0.065 mg/kg pure this compound. [] Another study investigated the pharmacokinetic interaction of this compound with Salbutamol in rabbits. [] Further research is necessary to fully elucidate the bioavailability of this compound in different formulations and species.

Q8: What are the major metabolic pathways of this compound?

A8: Research indicates that this compound undergoes extensive metabolism, primarily in the liver, through various pathways, including: * Hydroxylation: Introduction of hydroxyl groups at various positions on the this compound molecule. * Oxidation: Conversion of this compound to its oxidized form, Vasicinone. * Sulfation and Glucuronidation: Conjugation with sulfate and glucuronide moieties, increasing water solubility for excretion. []

Q9: How is this compound excreted from the body?

A9: The primary route of this compound elimination is renal clearance, with metabolites mainly excreted through urine. []

Q10: What are the in vitro and in vivo models used to study the efficacy of this compound?

A10: Various in vitro and in vivo models have been used to investigate the efficacy of this compound: * In Vitro Studies: * Antimicrobial Activity: Assessed using agar well diffusion and microbroth dilution methods against various bacterial strains. [, ] * Antioxidant Activity: Determined using assays like ABTS, DPPH radical scavenging, ferric reducing power, hydroxyl radical scavenging, and hydrogen peroxide assay. [] * Anti-inflammatory Activity: Evaluated using proteinase and lipoxygenase inhibition assays, as well as BSA and egg albumin denaturation methods. [] * Antidiabetic Activity: Assessed using α-amylase, α-glucosidase inhibition, and non-enzymatic glycosylation of hemoglobin assays. [] * Antiviral Activity: Investigated against HIV-protease. [] * Anticancer Activity: Evaluated against lung cancer and human fibroblast cell lines. [] * In Vivo Studies: * Rodent Models: Used to assess bronchodilatory activity, anti-inflammatory effects, and impact on respiratory parameters in models of asthma and bronchitis. [, , ] * Zebrafish Models: Employed to investigate the effects of this compound on neuroinflammation and cognitive function. []

Q11: What is the efficacy of this compound in treating respiratory ailments?

A11: this compound has been traditionally used to treat respiratory ailments. Its bronchodilatory effect has been demonstrated in various studies. [, , , ] One study highlighted that its bronchodilatory action is comparable to commercially available mucolytics like bromhexine and ambroxol. []

Q12: What analytical techniques are used to quantify this compound?

A12: Several analytical techniques are employed for the qualitative and quantitative determination of this compound: * Thin Layer Chromatography (TLC): TLC serves as a rapid and simple method for the initial identification and screening of this compound. [, , , , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers enhanced resolution and sensitivity compared to TLC, enabling accurate quantification of this compound in plant materials and formulations. [, , , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV or PDA detectors, provides a robust and widely used method for quantifying this compound in various matrices. [, , , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry, offers increased speed and sensitivity for analyzing this compound and its metabolites. [, ]

Q13: Are there any known alternatives or substitutes for this compound?

A13: Yes, several compounds with similar pharmacological activities to this compound have been identified, including: * Bromhexine: A synthetic derivative of the naturally occurring compound this compound, frequently used as a mucolytic agent. [, ] * Ambroxol: Another synthetic derivative of this compound, recognized for its secretolytic and mucolytic properties. [, ]

Q14: What is the historical context of using this compound in traditional medicine?

A14: Adhatoda vasica, the primary source of this compound, has a long history of use in traditional medicine systems, particularly Ayurveda, for treating respiratory ailments like asthma, bronchitis, and cough. Its traditional use highlights the potential therapeutic benefits of this compound and encourages further scientific investigation. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1682118.png)